molecular formula C19H13IN2O2 B12588608 4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate CAS No. 648433-71-0

4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate

Cat. No.: B12588608
CAS No.: 648433-71-0
M. Wt: 428.2 g/mol
InChI Key: ZYKQEZBJKGALIV-UHFFFAOYSA-N
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Description

4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate is an organic compound with the molecular formula C19H13IN2O2 It is characterized by the presence of a phenyldiazenyl group and an iodobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling with 4-iodobenzoic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate involves its interaction with specific molecular targets. The phenyldiazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. These interactions can disrupt cellular processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate is unique due to the presence of both the phenyldiazenyl and iodobenzoate groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

648433-71-0

Molecular Formula

C19H13IN2O2

Molecular Weight

428.2 g/mol

IUPAC Name

(4-phenyldiazenylphenyl) 4-iodobenzoate

InChI

InChI=1S/C19H13IN2O2/c20-15-8-6-14(7-9-15)19(23)24-18-12-10-17(11-13-18)22-21-16-4-2-1-3-5-16/h1-13H

InChI Key

ZYKQEZBJKGALIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)I

Origin of Product

United States

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